molecular formula C14H15N3O4S B11490608 N-propanoyl-5-(propanoylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide

N-propanoyl-5-(propanoylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B11490608
M. Wt: 321.35 g/mol
InChI Key: XMCYEHSRALWIAY-UHFFFAOYSA-N
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Description

N-propanoyl-5-(propanoylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiophene ring and the oxazole moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propanoyl-5-(propanoylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve the coupling of a thiophene derivative with the oxazole intermediate.

    Acylation reactions:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-propanoyl-5-(propanoylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene or oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N-propanoyl-5-(propanoylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex organic molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-propanoyl-5-(propanoylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the oxazole and thiophene rings suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-propanoyl-5-(propanoylamino)-3-(phenyl)-1,2-oxazole-4-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-acetyl-5-(acetylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide: Similar structure but with acetyl groups instead of propanoyl groups.

Uniqueness

N-propanoyl-5-(propanoylamino)-3-(thiophen-3-yl)-1,2-oxazole-4-carboxamide is unique due to the specific combination of the propanoyl groups, the thiophene ring, and the oxazole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

N-propanoyl-5-(propanoylamino)-3-thiophen-3-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H15N3O4S/c1-3-9(18)15-13(20)11-12(8-5-6-22-7-8)17-21-14(11)16-10(19)4-2/h5-7H,3-4H2,1-2H3,(H,16,19)(H,15,18,20)

InChI Key

XMCYEHSRALWIAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=NO1)C2=CSC=C2)C(=O)NC(=O)CC

Origin of Product

United States

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